molecular formula C8H11F2N3O2 B2816005 2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-37-5

2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid

Cat. No.: B2816005
CAS No.: 2247206-37-5
M. Wt: 219.192
InChI Key: GPSHMAXJGWESJJ-UHFFFAOYSA-N
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Description

2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is a chemical compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid typically involves the reaction of 2,2-difluoroethylamine with 4-methylpyrazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]propanoic acid
  • 2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]butanoic acid

Uniqueness

2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is unique due to its specific combination of a difluoroethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-5-3-13(4-6(9)10)12-8(5)11-2-7(14)15/h3,6H,2,4H2,1H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSHMAXJGWESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NCC(=O)O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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